molecular formula C14H20N2O B1211172 Pyrrocaine CAS No. 2210-77-7

Pyrrocaine

Cat. No. B1211172
CAS RN: 2210-77-7
M. Wt: 232.32 g/mol
InChI Key: OYCGKECKIVYHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrocaine is a local anesthetic drug . It has been found to be equivalent to lidocaine in blocking the motor nerve and sensory . It is used as an injection during surgery and other medical and dental procedures .


Synthesis Analysis

The synthesis of local anesthetics like Pyrrocaine usually involves the inclusion of one o-methyl group, sometimes two o-methyl groups or even p-methyl group .


Molecular Structure Analysis

The molecular formula of Pyrrocaine is C14H20N2O . Its molecular weight is 232.3214 . The IUPAC Standard InChI of Pyrrocaine is InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3, (H,15,17) .


Chemical Reactions Analysis

Pyrrocaine, like other local anesthetics, interacts with voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons . This interaction is crucial for its function as a local anesthetic.


Physical And Chemical Properties Analysis

Pyrrocaine has a molecular weight of 232.321 Da and a mono-isotopic mass of 232.157562 Da . The percent composition of Pyrrocaine is C 72.38%, H 8.68%, N 12.06%, O 6.89% .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCGKECKIVYHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2210-64-2 (mono-hydrochloride)
Record name Pyrrocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046150
Record name Pyrrocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pyrrocaine

CAS RN

2210-77-7
Record name Pyrrocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrocaine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyrrocaine
Reactant of Route 3
Reactant of Route 3
Pyrrocaine
Reactant of Route 4
Reactant of Route 4
Pyrrocaine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pyrrocaine
Reactant of Route 6
Reactant of Route 6
Pyrrocaine

Citations

For This Compound
83
Citations
E Olech - Journal of the American Dental Society of …, 1963 - ncbi.nlm.nih.gov
… The drugs were compared for acute toxicity in mice, rats, and rabbits by various routes of administration and the subcutaneaous acute toxicity of pyrrocaine HCl-epinephrine was …
Number of citations: 1 www.ncbi.nlm.nih.gov
EK ZSIGMOND, RL PATTERSON - Anesthesia & Analgesia, 1969 - journals.lww.com
… Double - Blind Evaluation of a New Local Anesthetic Agent, Pyrrocaine Hydrochloride, for Nerve Block Anesthesia : Anesthesia & Analgesia … Double - Blind Evaluation of a New …
Number of citations: 3 journals.lww.com
TR Irgens, WM Henderson, WH Shelver - Journal of Pharmaceutical …, 1976 - Elsevier
… was fed into the electronic integrator, and the ratio of the area of the procaine peak to the area of the internal standard (pyrrocaine) was calculated. Regression analysis of these data …
Number of citations: 22 www.sciencedirect.com
JF De Freitas - Australian Dental Journal, 1977 - Wiley Online Library
… this range, particularly with prilocaine, pyrrocaine and tolycaine, the rectilinear relationship … in the case of prilocaine and pyrrocaine, and with an enhancement of absorbance for the …
Number of citations: 4 onlinelibrary.wiley.com
H de Verneuil, JC Deybach, N Phung, V Da Silva… - Biochemical …, 1983 - Elsevier
… In contrast, lidocaine and its derivatives (bupivacaine, mepivacaine, etidocaine, pyrrocaine and prilocaine) were found to induce σ-aminolevulinate synthetase and to cause …
Number of citations: 14 www.sciencedirect.com
VM Marisetti, NK Katari - Chromatographia, 2021 - Springer
2,6-Dimethlyaniline (2,6-DMA) is a key starting material which is used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, …
Number of citations: 4 link.springer.com
SKW Khalil, WH Shelver - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… Reagents and Chemicals-Analytical grade procaine hydrochloride3 and pyrrocaine hydrochloride4 were used. Mobile Phase-The mobile phase, consisting of 60% acetonitrile, 40% …
Number of citations: 6 www.sciencedirect.com
S Masten, BL Carson - 2000 - ntp.niehs.nih.gov
… Two other amide local anesthetics, pyrrocaine and trimecaine, that were considered for inclusion in this report were excluded after it was found that they are not used in the United States…
Number of citations: 1 ntp.niehs.nih.gov
HM Koehler, JJ Hefferren - Journal of pharmaceutical sciences, 1964 - Elsevier
Conditions for the gas chromatography of local anesthetics and related materials were investigated. Flexol on Chromosorb W and SE 30 on glass bead columns were preferred for the …
Number of citations: 21 www.sciencedirect.com
H Blumberg, DN RAPAPORT… - FEDERATION …, 1964 - FEDERATION AMER SOC EXP …
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.